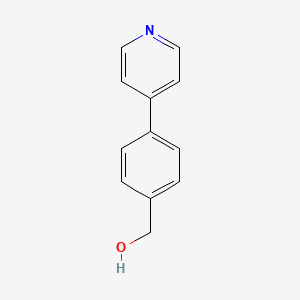

(4-(Pyridin-4-yl)phenyl)methanol

Description

Significance of Pyridyl-Phenyl-Methanol Scaffolds in Organic Chemistry

The pyridyl-phenyl-methanol scaffold, the core structure of (4-(Pyridin-4-yl)phenyl)methanol, is a significant motif in organic and medicinal chemistry. This structural framework is integral to a wide array of biologically active compounds, agrochemicals, and functional materials. google.com Pyridine (B92270) derivatives, in general, are among the most common heterocyclic compounds and are known to possess diverse biological activities, including antifungal, antibacterial, and anticancer properties. researchgate.net

The combination of a pyridine ring and a phenyl ring creates a biphenyl-like structure with distinct electronic and steric properties. The pyridine nitrogen atom can act as a hydrogen bond acceptor and a coordination site for metal ions, which is crucial for molecular recognition at the active sites of biological targets. frontiersin.org For instance, pyridinone scaffolds, which are structurally related, are considered important building blocks in medicinal chemistry that can serve as both hydrogen bond donors and acceptors, finding use in fragment-based drug design and as kinase hinge-binding motifs. frontiersin.org

Furthermore, the hydroxyl group in the methanol (B129727) moiety provides a key reactive handle for further chemical modifications. It can be oxidized to an aldehyde or carboxylic acid, esterified, or used in etherification reactions to build larger, more complex molecular architectures. When the benzyl (B1604629) alcohol is chiral, as in the case of (R)-phenyl(pyridin-2-yl)methanol, it serves as a critical chiral building block for the asymmetric synthesis of pharmaceuticals like the antimalarial drug Mefloquine. google.com The versatility of this scaffold is also demonstrated by its use in modern chemical biology; for example, the related (4-(Piperidin-4-yl)phenyl)methanol structure is employed as a semi-flexible linker in the development of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation. sigmaaldrich.com

Overview of the Research Landscape Surrounding this compound

The research landscape for this compound and its isomers is primarily focused on its application as a synthetic intermediate in medicinal chemistry and materials science. As a readily available chemical building block, its primary utility lies in its incorporation into larger, more functional molecules. bldpharm.com

In medicinal chemistry, research leverages the pyridyl-phenyl core to synthesize novel compounds with potential therapeutic activities. For instance, related pyrazolopyridine structures, which can be synthesized from precursors containing the pyridyl-phenyl motif, have been investigated for their antiproliferative activity against various cancer cell lines. mdpi.com The pyridine ring is often incorporated as a bioisostere for other aromatic rings like phenyl or pyrimidine (B1678525) to modulate physicochemical properties such as solubility and metabolic stability. frontiersin.org The synthesis of such compounds often involves cross-coupling reactions, such as the Suzuki coupling, to connect the pyridine and phenyl rings, followed by modification of the methanol group. mdpi.com

In materials science, the pyridyl-phenyl scaffold is used to construct ligands for coordination polymers and metal-organic frameworks (MOFs). The pyridine nitrogen provides a predictable coordination site for metal ions, enabling the self-assembly of ordered, multidimensional structures. mdpi.com These materials are investigated for a range of applications, including photoluminescence, catalysis, and gas storage. For example, ligands containing pyridine and quinoline (B57606) moieties have been used to create two-dimensional copper(II) coordination polymers that exhibit interesting photoluminescent properties. mdpi.com Similarly, bimetallic ruthenium(II) and osmium(II) complexes incorporating complex terpyridine ligands based on a pyridine backbone have been designed as advanced, multi-stimuli-responsive molecular photoswitches. acs.org

The synthesis of pyridyl-phenyl-methanol derivatives is also an active area of research. A common and efficient method is the asymmetric catalytic hydrogenation of the corresponding prochiral ketone, phenyl(pyridin-4-yl)methanone, to produce the chiral alcohol with high enantiomeric excess. google.com This method is highly attractive due to its atom economy and operational simplicity. google.com

Structure

3D Structure

Propriétés

IUPAC Name |

(4-pyridin-4-ylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c14-9-10-1-3-11(4-2-10)12-5-7-13-8-6-12/h1-8,14H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTQRRRUVWBLIFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70383776 | |

| Record name | [4-(Pyridin-4-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

217192-22-8 | |

| Record name | [4-(Pyridin-4-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Pyridin 4 Yl Phenyl Methanol and Its Analogs

Advanced Synthetic Routes to (4-(Pyridin-4-yl)phenyl)methanol

Suzuki Cross-Coupling Strategies in the Synthesis of this compound

The Suzuki cross-coupling reaction stands as a cornerstone in the formation of carbon-carbon bonds, particularly for constructing biaryl systems like the one present in this compound. wikipedia.orgnumberanalytics.com This palladium-catalyzed reaction typically involves the coupling of an organoboron species with an organohalide. wikipedia.orgorganic-chemistry.org

A common approach for synthesizing this compound via this method is the reaction of 4-bromobenzyl alcohol with pyridine-4-boronic acid, or alternatively, (4-(hydroxymethyl)phenyl)boronic acid with a 4-halopyridine. The reaction is conducted in the presence of a palladium catalyst, such as Pd(dppf)Cl₂, and a base like potassium carbonate. mdpi.com The choice of solvent can vary, with systems like toluene, THF, dioxane, and DMF being frequently used. wikipedia.org The Suzuki coupling is valued for its scalability and cost-effectiveness, making it suitable for industrial applications. wikipedia.org

The mechanism involves three key steps: oxidative addition of the palladium catalyst to the organohalide, transmetalation with the organoboron compound, and reductive elimination to yield the final product and regenerate the catalyst. numberanalytics.com

Table 1: Key Parameters in Suzuki Cross-Coupling for this compound Synthesis

| Parameter | Description | Examples |

| Organoboron Reagent | Provides the pyridyl or phenyl methanol (B129727) moiety. | Pyridine-4-boronic acid, (4-(Hydroxymethyl)phenyl)boronic acid |

| Organohalide | Provides the corresponding phenyl methanol or pyridyl moiety. | 4-Bromobenzyl alcohol, 4-Chloropyridine |

| Palladium Catalyst | Facilitates the cross-coupling reaction. | Pd(dppf)Cl₂, Pd(OAc)₂/PCy₃ |

| Base | Activates the organoboron reagent. | K₂CO₃, K₃PO₄, NaOH |

| Solvent | Provides the reaction medium. | Toluene, THF, Dioxane, DMF |

Friedel-Crafts Type Hydroxyalkylation for Diarylcarbinol Formation

While specific examples for the direct synthesis of this compound via Friedel-Crafts hydroxyalkylation are not prevalent in the searched literature, this classical method is a fundamental approach for the formation of diarylcarbinols. The reaction typically involves the electrophilic substitution of an aromatic ring with a carbonyl compound, usually an aldehyde or ketone, in the presence of a Lewis acid catalyst.

In a hypothetical application to synthesize a diarylcarbinol, one might consider the reaction of pyridine (B92270) with a 4-substituted benzaldehyde (B42025) derivative under acidic conditions. However, the Lewis basicity of the pyridine nitrogen can complicate the reaction by coordinating with the Lewis acid catalyst, potentially deactivating it. This challenge often necessitates the use of superacidic systems or alternative synthetic strategies.

Nucleophilic Addition Reactions for Carbonyl Compounds

Nucleophilic addition to carbonyl compounds is a fundamental and versatile strategy for constructing alcohols, including diarylcarbinols like this compound. masterorganicchemistry.comlibretexts.org This reaction involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate that is subsequently protonated to yield the alcohol. masterorganicchemistry.comlibretexts.org

A prominent example of this approach is the Grignard reaction. leah4sci.comyoutube.com To synthesize this compound, one could employ the addition of a 4-pyridyl Grignard reagent (4-pyridylmagnesium bromide) to 4-formylpyridine. The Grignard reagent, acting as a carbon nucleophile, attacks the carbonyl carbon of the aldehyde. leah4sci.comkhanacademy.org A subsequent acidic workup protonates the resulting alkoxide to afford the desired secondary alcohol. youtube.com The reaction must be carried out in an aprotic solvent, such as ether, to prevent the highly reactive Grignard reagent from being quenched by protic sources. leah4sci.com

Table 2: Nucleophilic Addition for this compound Synthesis

| Reaction Type | Nucleophile | Electrophile | Product |

| Grignard Reaction | 4-Pyridylmagnesium bromide | 4-Formylpyridine | This compound |

| Organolithium Addition | 4-Lithiopyridine | 4-Formylpyridine | This compound |

Reductive Transformations of Pyridyl-Phenyl Ketones to the Methanol

The reduction of a corresponding ketone, 4-(pyridin-4-yl)benzoyl, is a straightforward and common method to produce this compound. This transformation can be achieved using various reducing agents.

Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent that readily converts ketones to secondary alcohols. masterorganicchemistry.compressbooks.pub The reaction is typically performed in a protic solvent like methanol or ethanol. harvard.edu The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride to the carbonyl carbon, followed by protonation of the resulting alkoxide. pressbooks.pubyoutube.com NaBH₄ is advantageous due to its safety and selectivity, as it does not typically reduce less reactive functional groups like esters or amides under standard conditions. masterorganicchemistry.comyoutube.com

Lithium aluminum hydride (LiAlH₄) is a more potent reducing agent that can also be used for this transformation. libretexts.org However, its higher reactivity necessitates stricter reaction conditions and careful handling. Catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) with hydrogen gas, is another effective method for the reduction of pyridyl-phenyl ketones.

A specific example from a patent describes the reduction of a similar ketone, 4-chlorophenyl-2-piconol, using a reducing agent in a solvent, followed by workup to obtain the desired alcohol. google.com

Stereoselective Synthesis of Chiral Derivatives of this compound

The development of stereoselective methods to synthesize chiral derivatives of this compound is crucial, as enantiopure compounds are often required for pharmaceutical applications. nih.gov These methods aim to control the formation of the chiral center at the carbinol carbon.

One major strategy is the asymmetric reduction of the corresponding prochiral ketone. This can be achieved using chiral reducing agents, such as those derived from borohydrides modified with chiral ligands, or through biocatalysis. For example, alcohol dehydrogenases, like the one from Lactobacillus kefir, have been successfully used for the enantioselective reduction of ketones to chiral alcohols, often with high enantiomeric excess. nih.gov

Another approach involves the asymmetric addition of a nucleophile to an aldehyde. This can be accomplished by using a chiral catalyst to control the facial selectivity of the nucleophilic attack. For instance, chiral ligands can be used in conjunction with organometallic reagents like Grignard reagents to achieve enantioselective addition to aldehydes. acs.orgoup.com Research has also explored the use of chiral N,N'-dioxide/scandium(III) complexes for asymmetric ring-opening reactions that generate chiral building blocks. oup.com

Furthermore, chiral auxiliaries can be employed to direct the stereochemical outcome of a reaction, which are then removed in a subsequent step. The conjugate addition of homochiral lithium amides to α,β-unsaturated esters bearing a pyridyl group has been shown to proceed with high diastereoselectivity, providing a route to chiral β-amino acid derivatives that could be precursors to chiral alcohols. st-andrews.ac.uk

Asymmetric Catalysis in the Preparation of Enantiopure this compound Derivatives

The synthesis of enantiomerically pure compounds is a significant goal in modern chemistry, particularly for pharmaceutical applications where a specific stereoisomer is often responsible for the desired therapeutic effect. Asymmetric catalysis offers a powerful method for achieving this by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

In the context of producing enantiopure derivatives of this compound, asymmetric catalysis would typically involve the enantioselective reduction of a prochiral ketone precursor, 4-(4-benzoyl)pyridine. This transformation can be achieved using chiral catalysts, often based on transition metals complexed with chiral ligands. For instance, chiral N,N΄-dioxide/scandium(III) complexes have been effectively used in the asymmetric synthesis of other chiral heterocyclic compounds, achieving excellent enantioselectivities (up to 97% ee). oup.com Similarly, iridium catalysts with tridentate N,N,P-ligands have demonstrated extremely high turnover numbers and enantioselectivities in the asymmetric hydrogenation of ketones. oup.com

Table 1: Examples of Asymmetric Catalysis for Chiral Heterocycle Synthesis

| Catalyst System | Substrate Type | Product Type | Enantiomeric Excess (ee) | Reference |

| Chiral N,N΄-dioxide/Scandium(III) complex | Cyclopropyl ketones | Chiral 2,3-dihydropyrroles | Up to 97% | oup.com |

| Iridium/SpiroPAP complex | Substituted ketones | Chiral alcohols | Up to 99.9% | oup.com |

| N-heterocyclic carbene (NHC) | Enals and pyrazol-5-amines | Chiral pyrazolo[3,4-b]pyridin-6-ones | Excellent | rsc.org |

Chiral Auxiliary-Based Synthetic Strategies

Chiral auxiliaries are stereogenic compounds temporarily incorporated into a synthetic route to control the stereochemical outcome of subsequent reactions. wikipedia.org This strategy allows for the creation of a desired stereoisomer by directing reactions diastereoselectively. After the key stereocenter is set, the auxiliary can be removed and often recycled. sigmaaldrich.com

For the synthesis of this compound derivatives, a chiral auxiliary could be attached to a precursor molecule. For example, an achiral carboxylic acid derivative of the pyridine or phenyl ring could be coupled to a chiral alcohol, such as (-)-8-phenylmenthol (B56881) or (1R,2S)-trans-2-phenyl-1-cyclohexanol, to form a chiral ester. wikipedia.orgslideshare.net Subsequent reactions, like an alkylation or an aldol (B89426) reaction, would proceed with a high degree of stereocontrol dictated by the auxiliary.

A widely used class of chiral auxiliaries are the Evans' oxazolidinones. slideshare.netsigmaaldrich.com These can be prepared from amino acids and are effective in directing asymmetric alkylations and aldol reactions. wikipedia.org For instance, an N-acyl oxazolidinone derived from a functionalized phenylacetic acid could be used to introduce chirality. The enolate of this compound would react with an electrophile from a specific face, guided by the steric bulk of the auxiliary, leading to a highly diastereoselective product. Subsequent removal of the oxazolidinone auxiliary would yield the enantiomerically enriched target molecule. wikipedia.org

Table 2: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Application | Key Features | Reference |

| Evans' Oxazolidinones | Asymmetric alkylations, aldol reactions | High diastereoselectivity, reliable, recyclable | wikipedia.orgslideshare.netsigmaaldrich.com |

| (-)-8-Phenylmenthol | Asymmetric synthesis | Introduced by E.J. Corey | wikipedia.orgslideshare.net |

| (1R,2S)-trans-2-Phenyl-1-cyclohexanol | Ene reactions | Alternative to menthol-based auxiliaries | wikipedia.org |

| Camphorsultam | Michael additions, Claisen rearrangements | Superior single asymmetric induction in some cases | wikipedia.org |

Green Chemistry Approaches in the Synthesis of this compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. pageplace.de These principles are increasingly applied to the synthesis of fine chemicals and active pharmaceutical ingredients. unibo.it

In the synthesis of this compound, green chemistry can be implemented in several ways. One key area is the use of environmentally benign solvents and catalysts. For example, a reported green synthesis of diphenyl pyrazol-4-yl-thio-pyridin-4-yl-1,3,4-oxadiazole derivatives utilized Bleaching Earth Clay and PEG-400 as a green reaction medium, avoiding toxic solvents and expensive ligands. taylorfrancis.com This approach significantly reduces the environmental impact compared to classical methods that often require prolonged reaction times and hazardous materials. taylorfrancis.com

Further green approaches include using plant extracts or microorganisms for synthesis, which aligns with the use of renewable feedstocks. tubitak.gov.trmdpi.com The use of energy-efficient methods like microwave-assisted or ultrasound-assisted synthesis can also contribute to a greener process. researchgate.net For the synthesis of this compound, this could involve replacing traditional volatile organic compounds (VOCs) with water or bio-derived solvents and using heterogeneous catalysts that can be easily recovered and reused. pageplace.de

Flow Chemistry Applications in the Synthesis of this compound

Flow chemistry, or continuous flow synthesis, involves performing chemical reactions in a continuously flowing stream within a reactor. youtube.com This technology offers significant advantages over traditional batch processing, including enhanced control over reaction parameters like temperature and pressure, improved safety by minimizing the volume of hazardous intermediates at any given time, and increased scalability and automation. nih.govuc.pt

The synthesis of this compound, which may involve multiple steps, is well-suited for a flow chemistry approach. A multi-step flow process could be designed where reagents are pumped and mixed in-line, passing through different reaction coils or packed-bed reactors for each synthetic step. researchgate.net For instance, a Suzuki coupling to form the 4-arylpyridine core followed by a reduction of a carbonyl group could be performed sequentially in a continuous flow system.

Recent advancements have demonstrated the use of flow chemistry for the synthesis of pyridinium (B92312) salts and other heterocyclic structures. nih.govuc.pt For example, a "catch-react-release" methodology using a monolith-supported reagent has been successfully employed for the synthesis of 2-aminopyrimidine (B69317) derivatives in flow, overcoming issues with intermediate solubility. uc.pt Such strategies could be adapted for the synthesis of this compound, potentially leading to higher yields, better purity, and a more efficient and scalable manufacturing process. researchgate.net

Reaction Mechanisms and Reactivity Studies of 4 Pyridin 4 Yl Phenyl Methanol

Mechanistic Investigations of C-C Bond Formation Involving (4-(Pyridin-4-yl)phenyl)methanol Precursors

The core structure of this compound, featuring a direct bond between a pyridine (B92270) and a phenyl ring, is most commonly assembled via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful and widely used method for this purpose. ias.ac.innih.gov The general mechanism involves the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex.

The catalytic cycle for the Suzuki coupling typically proceeds through three fundamental steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., a 4-halophenylmethanol derivative) to form a Pd(II) intermediate.

Transmetalation: The organic group from the organoboron species (e.g., pyridine-4-boronic acid) is transferred to the palladium(II) center, displacing the halide. This step requires activation of the boronic acid with a base. organic-chemistry.org

Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, regenerating the Pd(0) catalyst and forming the desired C-C bond of the biaryl product.

A common synthetic route to this compound would involve the coupling of pyridine-4-boronic acid with a protected (4-bromophenyl)methanol or methyl 4-bromobenzoate, followed by deprotection or reduction. Recent developments have focused on optimizing catalyst systems to improve yields and accommodate a wide range of functional groups. nih.govresearchgate.net For instance, using specific phosphine (B1218219) ligands can suppress the formation of unwanted side products. researchgate.net

Table 1: Representative Suzuki-Miyaura Coupling Conditions for Phenyl-Pyridine Synthesis This table presents generalized conditions based on typical Suzuki reactions for biaryl synthesis.

| Component | Example | Role |

| Aryl Halide | 4-Bromobenzyl alcohol, Methyl 4-iodobenzoate | Electrophilic partner |

| Organoboron Reagent | Pyridine-4-boronic acid, Pyridine-4-boronic acid pinacol (B44631) ester | Nucleophilic partner |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Catalyzes the C-C bond formation |

| Ligand | PPh₃, PCy₃, Xantphos | Stabilizes the Pd center and influences reactivity |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, CsF | Activates the organoboron reagent for transmetalation |

| Solvent | Toluene, Dioxane, DMF, Methanol (B129727)/Water | Solubilizes reactants and influences reaction rate |

Mechanistic studies on related C-C bond-forming enzymes, such as those in menaquinone biosynthesis, highlight nature's approach, which often involves the activation of substrates through ligation to a cofactor or metal ion to facilitate nucleophilic attack or condensation. researchgate.nethkust.edu.hk

Oxidation Reactions of the Hydroxyl Group in this compound

The benzylic alcohol moiety of this compound is susceptible to oxidation to form the corresponding aldehyde or carboxylic acid. ncert.nic.in The choice of oxidizing agent determines the final product.

Oxidation to Aldehyde: Milder oxidizing agents are required to stop the oxidation at the aldehyde stage. Pyridinium (B92312) chlorochromate (PCC), a complex of chromium trioxide with pyridine and HCl, is a standard reagent for the selective oxidation of primary alcohols to aldehydes. libretexts.org The reaction mechanism involves the formation of a chromate (B82759) ester, followed by a base-assisted elimination of the alpha-proton to yield the carbonyl compound. libretexts.org

Oxidation to Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (generated from CrO₃ or Na₂Cr₂O₇ in acid), will typically oxidize the primary benzylic alcohol through the aldehyde intermediate to the final carboxylic acid, 4-(pyridin-4-yl)benzoic acid.

Alternative methods, such as using pyridine N-oxide in the presence of silver oxide, have been shown to be effective for converting benzylic halides to aldehydes under mild conditions, highlighting the utility of pyridine-based reagents in oxidation chemistry. nih.gov

Table 2: Common Oxidation Reactions for Benzylic Alcohols

| Reagent(s) | Product | Reaction Type |

| Pyridinium Chlorochromate (PCC) | Aldehyde | Selective Oxidation |

| CrO₃, H₂SO₄, H₂O (Jones Reagent) | Carboxylic Acid | Strong Oxidation |

| KMnO₄, NaOH, H₂O, then H₃O⁺ | Carboxylic Acid | Strong Oxidation |

| MnO₂ | Aldehyde | Selective for Benzylic/Allylic Alcohols |

Reduction Reactions of the Pyridine and Phenyl Moieties in this compound

The aromatic rings of this compound can be reduced, typically through catalytic hydrogenation. A significant challenge in this process is achieving selectivity between the pyridine and phenyl rings.

The hydrogenation of the pyridine ring to a piperidine (B6355638) ring is generally more facile than the reduction of the benzene (B151609) ring. d-nb.infoakjournals.com Studies on the closely related 4-phenylpyridine (B135609) have demonstrated that high selectivity for 4-phenylpiperidine (B165713) can be achieved, suppressing the over-reduction of the phenyl ring. d-nb.info This selective hydrogenation is typically performed using heterogeneous catalysts like palladium on carbon (Pd/C) or rhodium on carbon (Rh/C) under hydrogen pressure. d-nb.infoakjournals.com The choice of catalyst and reaction conditions (temperature, pressure, solvent) is crucial for maximizing selectivity. For example, high selectivities for 4-phenylpiperidine (up to 96%) have been obtained using a Pd/C catalyst in a continuous-flow system. akjournals.com

Reduction of the phenyl ring to a cyclohexyl ring requires more forcing conditions, such as higher temperatures, higher pressures, or more active catalysts like rhodium or ruthenium. capes.gov.br Therefore, the hydrogenation of this compound would be expected to first yield (4-phenylpiperidin-4-yl)methanol, followed by the slower reduction to (4-cyclohexylpiperidin-4-yl)methanol under more vigorous conditions.

Table 3: Catalytic Hydrogenation Products of 4-Phenylpyridine This table is based on data for the analogous compound 4-phenylpyridine. d-nb.infoakjournals.com

| Product | Conditions | Selectivity |

| 4-Phenylpiperidine | Pd/C, H₂ (30 bar), EtOAc, 110°C | High selectivity for piperidine formation (>95%) |

| 4-Cyclohexylpyridine | Rh/C, H₂ (30 bar), EtOAc, 70°C | Formed as a minor side product in some cases |

| 4-Cyclohexylpiperidine | More forcing conditions (e.g., higher T/P, Rh catalyst) | Product of complete hydrogenation |

Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl and Pyridyl Rings

The two aromatic rings in this compound exhibit distinct reactivities towards substitution reactions due to their different electronic properties.

Electrophilic Aromatic Substitution (SEAr): The pyridine ring is highly electron-deficient due to the electronegative nitrogen atom, making it very unreactive towards electrophilic attack, similar in reactivity to nitrobenzene. youtube.comyoutube.com Reactions like nitration or sulfonation require harsh, high-temperature conditions and proceed with low yields, primarily at the C-3 and C-5 positions (meta to the nitrogen). youtube.comquimicaorganica.org Furthermore, under the acidic conditions required for many SEAr reactions (e.g., nitration, Friedel-Crafts), the pyridine nitrogen is protonated, forming a pyridinium ion. This positive charge further deactivates the ring system. youtube.com

In the context of the phenyl ring, the pyridyl substituent (or more accurately, the pyridinium substituent under acidic conditions) acts as a strong deactivating, meta-directing group. rsc.org Mechanistic studies on the nitration of 4-phenylpyridine show that the reaction occurs on the protonated conjugate acid, and substitution takes place on the phenyl ring at the positions meta to the C-N bond. rsc.org

Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly when a good leaving group is present. Nucleophilic substitution on pyridine occurs preferentially at the C-2, C-4, and C-6 positions (ortho and para to the nitrogen). stackexchange.comyoutube.com This is because the anionic intermediate (a Meisenheimer-like complex) formed upon nucleophilic attack at these positions allows the negative charge to be delocalized onto the electronegative nitrogen atom, which is a significant stabilizing factor. stackexchange.comyoutube.com Attack at the C-3 or C-5 positions does not allow for this stabilization. stackexchange.com

For a derivative of this compound, such as one containing a halide at the C-2 position of the pyridine ring, a nucleophile (e.g., an alkoxide or amine) would readily displace the halide. The C-4 position is blocked by the phenyl group, so reactivity would be directed to the C-2 and C-6 positions.

Intramolecular Cyclization and Heterocyclization Pathways of this compound Derivatives

Derivatives of this compound can serve as precursors for the synthesis of more complex, fused heterocyclic systems through intramolecular cyclization reactions. These reactions typically involve the formation of a new ring by connecting two parts of the same molecule.

One plausible pathway involves converting the benzylic hydroxyl group into a good leaving group (e.g., a tosylate or halide). If a nucleophilic group is present on the pyridine ring, an intramolecular nucleophilic substitution could lead to a cyclized product. For example, a derivative with an amino group at the C-3 position of the pyridine ring could potentially cyclize onto the benzylic carbon to form a six-membered dihydro-pyrrolo[3,4-c]pyridine ring system.

Another well-known heterocyclization pathway is the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by an acid-catalyzed cyclization. nih.gov A derivative of this compound, such as 4-(2-aminoethyl)phenyl(pyridin-4-yl)methanol, could theoretically undergo an intramolecular Pictet-Spengler-type reaction if the alcohol were oxidized to an aldehyde, leading to a new tetrahydroisoquinoline-based ring system fused or linked to the pyridine.

Syntheses of various polyheterocyclic structures, such as spirojulolidines and tetrahydroindoles, often rely on intramolecular Friedel-Crafts-type acylations or C-H activation pathways, demonstrating the broad potential of using bifunctional molecules to build complex scaffolds. researchgate.netnih.gov

Coordination Interactions of the Pyridine Nitrogen in this compound

The lone pair of electrons on the nitrogen atom of the pyridine ring makes this compound an excellent candidate to act as a ligand in coordination chemistry. It can coordinate to a metal center, typically as a monodentate ligand, to form discrete metal complexes or extended structures like coordination polymers (CPs) and metal-organic frameworks (MOFs). nih.govbiointerfaceresearch.com

Ligands with similar pyridyl-phenyl backbones have been used to construct a variety of CPs and MOFs with interesting properties and applications, including gas sorption, catalysis, and sensing. nih.govnih.govnih.gov For example, a cobalt-based MOF assembled from a tetrakis((pyridin-4-yl)phenyl)porphyrin ligand has been shown to be effective for the removal of heavy metal ions from water. mdpi.com The adaptable coordination of the pyridine nitrogen, combined with the structural directionality provided by the phenylmethanol group, makes this compound a versatile building block for designing novel functional metal-organic materials.

Supramolecular Chemistry and Self Assembly Involving 4 Pyridin 4 Yl Phenyl Methanol

Design and Construction of Metal-Organic Frameworks (MOFs) Incorporating (4-(Pyridin-4-yl)phenyl)methanol as a Ligand

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. mdpi.comresearchgate.net The properties of MOFs, such as pore size, surface area, and chemical functionality, can be systematically tuned by carefully selecting the metal and organic linker. mdpi.com The ditopic nature of this compound makes it a suitable candidate for a linker in MOF synthesis.

The assembly of MOFs using this compound as a ligand is dictated by the coordination preferences of its two key functional groups: the pyridyl ring and the hydroxyl group.

The nitrogen atom of the pyridyl group is a potent Lewis base, making it a primary site for coordination to metal centers. In the context of MOF synthesis, pyridyl-based ligands are widely used to connect metal ions or secondary building units (SBUs) into extended networks. frontiersin.orgresearchgate.net The linear geometry of the 4-substituted pyridyl group in this compound can act as a directional linker, promoting the formation of predictable framework topologies.

The hydroxyl (-OH) group of the hydroxymethyl moiety introduces a secondary functionality. While it can coordinate directly to some metal centers, it more commonly participates in directing the supramolecular structure through hydrogen bonding. nih.govnih.gov This O-H group can act as a strong hydrogen-bond donor, forming interactions with uncoordinated pyridyl nitrogen atoms of adjacent ligands or with solvent molecules within the framework's pores. nih.govresearchgate.net This dual capability allows for the creation of intricate, stabilized, and functionalized MOF architectures.

Table 1: Functional Groups of this compound and Their Roles in MOF Construction

| Functional Group | Primary Role | Secondary Role | Type of Interaction |

| Pyridyl Nitrogen | Metal Coordination | Hydrogen Bond Acceptor | Covalent/Coordinate Bond |

| Hydroxyl Group | Hydrogen Bond Donor | Secondary Coordination | Hydrogen Bond |

The definitive proof of a MOF's structure and connectivity is obtained through a combination of analytical techniques. nih.gov While specific MOFs constructed solely from this compound are not extensively documented in the provided search results, the characterization of any such hypothetical material would rely on standard, well-established methods.

Powder X-ray Diffraction (PXRD) is crucial for confirming the phase purity of the bulk synthesized material and for verifying that the crystal structure determined by SCXRD is representative of the entire sample. nih.gov It is also widely used to assess the stability of the framework after solvent removal or exposure to different conditions.

Other important characterization techniques include Thermogravimetric Analysis (TGA) to determine thermal stability and the temperature at which guest molecules are removed, and gas sorption analysis (e.g., nitrogen at 77 K) to measure the surface area and pore volume, which are critical properties for applications in storage and separation. researchgate.net

Table 2: Key Techniques for Characterizing MOFs

| Technique | Information Provided |

| Single-Crystal X-ray Diffraction (SCXRD) | Precise 3D atomic structure, bond lengths/angles, framework topology. nih.gov |

| Powder X-ray Diffraction (PXRD) | Phase purity, bulk material crystallinity, structural stability. nih.gov |

| Thermogravimetric Analysis (TGA) | Thermal stability, solvent content. researchgate.net |

| Gas Sorption Analysis | Surface area, pore size, and volume. researchgate.net |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Confirmation of functional groups and coordination. mdpi.com |

Coordination Polymers and Self-Assembled Systems Derived from this compound

Beyond the highly ordered structures of MOFs, this compound can form other types of coordination-driven assemblies, often referred to as coordination polymers. These materials can exhibit a range of dimensionalities, from one-dimensional (1D) chains to two-dimensional (2D) layers and three-dimensional (3D) networks. frontiersin.org

The linear, ditopic nature of this compound makes it an ideal building block for the formation of one-dimensional (1D) coordination polymers. In such structures, the ligand bridges between metal centers to extend the assembly in a single direction. For instance, similar bifunctional pyridyl ligands have been shown to link metal-containing units, such as the {Cu₂(μ-OAc)₄} paddle-wheel, into zigzag or linear 1D chains. nih.govresearchgate.net

In the absence of metal ions, self-assembly can be driven purely by hydrogen bonding. A study on the isomeric compound phenyl(pyridin-2-yl)methanol (B192787) revealed that O—H⋯N hydrogen bonds link the molecules into helical chains in the solid state. nih.gov It is highly probable that this compound would form similar, likely more linear, 1D chains via the same powerful hydrogen bonding interaction between the hydroxyl group of one molecule and the pyridyl nitrogen of another.

The predictable self-assembly of molecules in the solid state is governed by the formation of robust and reliable intermolecular interactions known as supramolecular synthons. japtronline.com These are structural motifs formed by non-covalent interactions that can be considered the "building blocks" of a supramolecular structure.

For this compound, the most significant and predictable supramolecular synthon is the O—H⋯N(pyridyl) hydrogen bond . This interaction is a well-established and strong hydrogen bond that reliably forms between a hydroxyl group (donor) and a pyridyl nitrogen (acceptor). japtronline.com The formation of this synthon has been observed to direct the assembly of complex molecules into two-dimensional arrays. nih.govresearchgate.net The directionality and strength of this synthon are key to controlling the assembly process, leading to the formation of ordered crystalline materials from individual molecular units.

Hydrogen Bonding Networks in Crystalline Structures of this compound

In the solid state, even without the involvement of metal ions, this compound is expected to form extensive hydrogen bonding networks that define its crystal structure. The primary interaction governing this network is the aforementioned O—H⋯N hydrogen bond.

Based on structural studies of analogous molecules, such as phenyl(pyridin-2-yl)methanol, molecules of this compound would likely arrange themselves in a head-to-tail fashion. nih.gov In this arrangement, the hydroxyl group at one end of a molecule donates its proton to form a hydrogen bond with the nitrogen atom of the pyridyl ring on an adjacent molecule. The repetition of this synthon would generate infinite one-dimensional chains. The substitution pattern of the 4-pyridyl isomer, being more linear than the 2-pyridyl isomer, would likely favor the formation of linear or gently zigzagging chains rather than tight helices. These chains can then pack together in the crystal lattice, stabilized by weaker interactions such as π–π stacking between the phenyl and pyridyl rings of adjacent chains.

Table 3: Potential Hydrogen Bonding Interactions in Crystalline this compound

| Donor | Acceptor | Type of Interaction | Resulting Motif |

| -O-H (hydroxyl) | N (pyridyl) | Strong Hydrogen Bond | 1D Chains nih.govnih.gov |

| C-H (aromatic) | O (hydroxyl) | Weak Hydrogen Bond | Inter-chain stabilization researchgate.net |

| C-H (aromatic) | π-system (aromatic ring) | Weak Hydrogen Bond | Inter-chain stabilization |

| π-system (phenyl) | π-system (pyridyl) | π–π Stacking | Inter-chain packing |

Lack of Specific Research on this compound in Janus-Type Systems

Despite a comprehensive search of available scientific literature, there is a notable absence of specific research detailing the use of the chemical compound this compound in the development of Janus-type molecules or complex supramolecular systems. Janus molecules are a class of nanoparticles with two or more distinct faces, each with different chemical properties, leading to unique self-assembly behaviors and applications. While the fundamental components of this compound—a pyridyl group, a phenyl ring, and a methanol (B129727) group—offer potential functionalities for creating amphiphilic or bifunctional molecules, direct evidence of their incorporation into Janus-type architectures is not present in the reviewed literature.

The synthesis of Janus particles often involves techniques such as controlled phase separation, seeded growth, or toposelective surface modification. These methods rely on the precise engineering of molecular building blocks to create the desired anisotropic structures. While derivatives of pyridine (B92270) and phenyl-containing compounds have been utilized in the broader context of supramolecular chemistry and materials science, the specific application of this compound for this purpose remains unexplored in the available research.

Similarly, the investigation of complex supramolecular systems often focuses on the hierarchical self-assembly of molecules into well-defined nanostructures. The pyridyl group of this compound can act as a hydrogen bond acceptor or a metal-coordinating ligand, and the methanol group can serve as a hydrogen bond donor. These features are, in principle, conducive to forming extended supramolecular networks. However, detailed studies on how these interactions could be harnessed to create complex, Janus-like assemblies from this specific compound are not documented.

Research in related areas has touched upon the synthesis of other amphiphilic pyridine derivatives and the self-assembly of molecules containing pyridyl and phenyl motifs. For instance, studies have explored the creation of amphiphilic polyphenylene dendrimers with pyridinium (B92312) groups and the self-assembly of N-benzyl 1,4-dihydropyridine (B1200194) derivatives. Additionally, the supramolecular assembly of porphyrins functionalized with pyridyl groups in the presence of methanol has been reported. These examples highlight the potential of the constituent functional groups of this compound in designing self-assembling systems.

Spectroscopic and Computational Characterization of 4 Pyridin 4 Yl Phenyl Methanol

Advanced Spectroscopic Techniques for Structural Elucidation

A variety of spectroscopic methods are employed to build a comprehensive picture of the (4-(Pyridin-4-yl)phenyl)methanol molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound and its Derivatives.rsc.orgrsc.orgacs.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. For this compound and its derivatives, ¹H and ¹³C NMR spectra provide unambiguous evidence for their chemical structures.

In a typical ¹H NMR spectrum of a derivative like phenyl(2-(4-(trifluoromethyl)phenyl)pyridin-4-yl)methanol in deuterated chloroform (B151607) (CDCl₃), distinct signals are observed that correspond to the different protons in the molecule. For instance, the proton on the pyridine (B92270) ring adjacent to the nitrogen often appears as a doublet at a downfield chemical shift, around 8.55 ppm, due to the deshielding effect of the nitrogen atom. rsc.org Protons on the phenyl and pyridine rings typically resonate in the aromatic region between 7.0 and 8.0 ppm, with their specific shifts and coupling patterns providing information about their relative positions. rsc.orgrsc.org The proton of the hydroxyl group and the proton on the carbon bearing the hydroxyl and phenyl groups also show characteristic signals. rsc.org

Similarly, ¹³C NMR spectroscopy provides information about the carbon framework. rsc.orgacs.org The carbon atoms in the aromatic rings appear in the range of approximately 120-150 ppm, while the carbon atom of the methanol (B129727) group (CH-OH) is typically found further upfield. rsc.org The specific chemical shifts are influenced by the electronic environment of each carbon atom.

The following table summarizes representative NMR data for derivatives of this compound:

| Compound Name | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) |

| (3,5-difluorophenyl)(4-methoxyphenyl)methanol | 7.28 – 7.24 (m, 2H), 6.92 (ddd, J = 8.8, 4.5, 1.9 Hz, 4H), 6.70 (tt, J = 8.9, 2.3 Hz, 1H), 5.75 (s, 1H), 3.82 (s, 3H), 2.39 (s, 1H) | 160.0, 144.1 (t, JCF = 8.1), 135.1, 128.0, 114.1, 109.1 (d, JCF = 25.3 Hz), 109.0 (d, JCF = 12.1 Hz), 102.3 (t, JCF = 25.3 Hz), 74.9, 55.3 |

| (2,3-dihydrobenzofuran-5-yl)(phenyl)methanol | 7.43 – 7.34 (m, 4H), 7.29 (ddd, J = 7.0, 5.2, 1.4 Hz, 1H), 7.21 (s, 1H), 7.13 (dd, J = 8.2, 1.1 Hz, 1H), 6.76 (d, J = 8.2 Hz, 1H), 5.81 (s, 1H), 4.57 (t, J = 8.7 Hz, 2H), 3.19 (t, J = 8.7 Hz, 2H), 2.22 (s, 1H) | 159.6, 144.1, 136.2, 128.4, 127.4, 127.3, 126.8, 126.3, 123.4, 109.0, 76.0, 71.3, 29.7 |

| Benzofuran-2-yl(phenyl)methanol | 7.57 – 7.50 (m, 3H), 7.49 – 7.37 (m, 4H), 7.31 – 7.22 (m, 2H), 6.56 (d, J = 0.8 Hz, 1H), 5.98 (d, J = 3.5 Hz, 1H), 2.65 (d, J = 3.7 Hz, 1H) | 154.9, 154.8, 143.0, 128.8, 128.3, 126.8, 124.2, 122.9, 121.1, 111.3, 104.0, 70.6 |

Table created based on data from source rsc.org.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis.aps.orgnih.govnih.gov

Infrared (IR) and Raman spectroscopy are powerful tools for probing the vibrational modes of molecules, providing a "fingerprint" spectrum that is unique to the compound's structure.

The IR spectrum of pyridine, a core component of the title compound, shows characteristic bands corresponding to its 27 vibrational modes. aps.org In the solid state, changes in the Raman and IR spectra under high pressure indicate several reversible solid-to-solid phase transitions. aps.org For instance, the C-O stretching vibration in methanol and its derivatives is a prominent feature in their IR spectra. nih.gov In a study of methanol in Pisco, the band at 1030 cm⁻¹ was assigned to the C–O stretch. nih.gov

Raman spectroscopy offers complementary information. In the study of the methanol-to-hydrocarbons reaction, Raman spectroscopy with UV excitation was used to identify intermediates. nih.gov The C–O stretch in methanol was observed at 1003 cm⁻¹, and its CH₃ deformation at 1455 cm⁻¹. nih.gov These techniques are sensitive to the molecular environment and can reveal details about intermolecular interactions, such as hydrogen bonding involving the hydroxyl group of this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis.rsc.orgnih.govyoutube.com

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, the molecular formula is C₁₂H₁₁NO, corresponding to a molecular weight of approximately 185.22 g/mol . nih.gov

In a mass spectrometer, the molecule is ionized, often by electron impact, to form a molecular ion (M⁺). The m/z (mass-to-charge ratio) of this ion confirms the molecular weight. For phenylmethanol, the molecular ion is observed at an m/z of 108. youtube.com This molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. Common fragmentation pathways for alcohols include the loss of a hydrogen atom, a hydroxyl radical, or a water molecule. For example, in phenylmethanol, a common fragmentation is the loss of a hydrogen atom to form a stable ion. youtube.com

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the elemental composition of the molecule and its fragments. rsc.org Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are also utilized to separate and identify components in a mixture, providing both retention time and mass spectral data. rsc.orgnih.gov

UV/Vis and Fluorescence Spectroelectrochemical Investigations of Redox-Active Derivatives

While specific UV/Vis and fluorescence spectroelectrochemical data for this compound itself is not extensively reported in the provided context, the behavior of related pyridine-containing compounds suggests that it would exhibit interesting electronic properties. The pyridine and phenyl rings are chromophores that absorb ultraviolet light. Coordination of the pyridine nitrogen to a metal center, for example, would be expected to shift the absorption bands, a phenomenon that can be studied by UV/Vis spectroscopy.

Furthermore, the introduction of redox-active groups or the formation of metal complexes could impart fluorescence and electrochemical activity. Spectroelectrochemistry would allow for the simultaneous measurement of spectroscopic and electrochemical data, providing insights into the electronic structure of the molecule in different oxidation states. For instance, in a study of a 2D copper(II) coordination polymer with a quinoline- and pyridine-derived ligand, photoluminescence was observed with a single absorption band at 465 nm. mdpi.com This indicates that derivatives of this compound could be designed to have specific photophysical properties.

X-ray Crystallography of this compound and its Complexes.nih.govnih.govresearchgate.netmdpi.com

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise bond lengths, bond angles, and information about intermolecular interactions in the crystal lattice.

Crystal Structure Analysis of this compound Coordination Complexes.nih.govnih.govmdpi.com

While a crystal structure for the parent this compound is not detailed in the provided search results, the crystal structures of closely related compounds and potential coordination complexes offer valuable insights.

For example, the crystal structure of phenyl(pyridin-2-yl)methanol (B192787) reveals that the pyridine and phenyl rings are inclined to each other at an angle of 71.42(10)°. nih.gov In the crystal, molecules are linked by O—H···N hydrogen bonds, forming helical chains. nih.gov This type of hydrogen bonding would also be expected in the crystal structure of this compound, influencing its solid-state packing.

Coordination complexes involving pyridine-containing ligands often exhibit interesting geometries. In a nickel(II) complex with a tridentate bisazolepyridine ligand, the nickel ion is in a distorted octahedral coordination environment. nih.gov The ligands coordinate through the nitrogen atoms of the pyrazole, pyridine, and triazole groups. nih.gov The study of a 4′-phenyl-1′,4′-dihydro-2,2′:6′,2″-terpyridine, an intermediate in the synthesis of phenylterpyridine, shows that the three nitrogen-containing rings are in a cisoid arrangement, similar to what is observed when the final product is bound to a metal center. mdpi.com The phenyl ring is nearly perpendicular to the central dihydropyridine (B1217469) ring. mdpi.com

Co-crystal Structures and Ligand-Protein Interactions

The study of co-crystal structures, where a target compound is crystallized with a co-former, and the analysis of its interactions within a protein's binding site are fundamental to drug design and materials science. For this compound and its derivatives, these studies reveal the specific non-covalent interactions that govern their assembly and biological activity.

While specific co-crystal structures for this compound were not prominently found in the surveyed literature, studies on closely related scaffolds highlight the typical interactions. For instance, molecular docking and dynamics studies on N-ethyl-4-(pyridin-4-yl)benzamide based compounds, which share the core 4-(pyridin-4-yl)phenyl moiety, demonstrate key interactions in the active site of proteins like Rho-associated kinase (ROCK1). nih.gov In such complexes, the pyridyl nitrogen is often crucial for forming hydrogen bonds with key amino acid residues in the protein's hinge region, such as methionine, while the phenyl ring engages in hydrophobic interactions. nih.gov The hydroxymethyl group of this compound provides an additional hydrogen bond donor and acceptor site, enhancing its potential for specific protein binding.

The related compound, (4-(Piperidin-4-yl)phenyl)methanol hydrochloride, is utilized as a semi-flexible linker in the development of Proteolysis Targeting Chimeras (PROTACs), which are designed to induce targeted protein degradation. sigmaaldrich.com The defined stereochemistry and rigidity of such linkers are critical for achieving the correct three-dimensional orientation required for the formation of a stable ternary complex between the target protein, the degrader molecule, and an E3 ubiquitin ligase. sigmaaldrich.com This underscores the importance of the specific structural features of the this compound framework in mediating protein-ligand interactions.

Theoretical and Computational Chemistry Studies

Computational chemistry offers powerful tools to predict and interpret the properties of molecules, complementing experimental data and guiding further research.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and predict the vibrational spectra of molecules. For compounds analogous to this compound, such as (RS)-(4-chlorophenyl)(pyridine-2-yl)methanol and (RS)-(4-bromophenyl)(pyridine-2-yl)methanol, DFT calculations, typically using the B3LYP functional with a 6-311++G(d,p) or similar basis set, have been performed to analyze their molecular geometry, vibrational modes, and electronic properties. irjet.netscispace.comresearchgate.net

These studies provide a detailed assignment of the vibrational frequencies observed in infrared (IR) spectra. The O-H stretching vibration is particularly sensitive to hydrogen bonding; in a non-hydrogen-bonded state, it appears in the 3500-3700 cm⁻¹ range, but this frequency is reduced in the presence of intra- or intermolecular hydrogen bonds. irjet.netscispace.com DFT calculations can accurately predict these shifts. Upon complex formation between methanol and pyridine, for example, the fundamental OH stretching band shifts to a lower frequency and its intensity significantly increases. rsc.org

Other key vibrations include C-H stretching of the aromatic rings (typically 3000-3100 cm⁻¹) and C-C stretching vibrations within the rings (1400-1650 cm⁻¹). irjet.netscispace.comresearchgate.net DFT calculations allow for the creation of a theoretical IR spectrum, which can be compared with experimental data to confirm the molecular structure. irjet.net

Furthermore, DFT is used to determine key electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and the energy required for electronic excitation. irjet.netscispace.com This information is valuable for understanding charge transfer interactions within the molecule and with its environment. irjet.net

Table 1: Representative Calculated Vibrational Frequencies for Phenyl-Pyridine Methanol Scaffolds based on DFT Studies This table is a representation based on data for analogous compounds. irjet.netscispace.com

| Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) | Description |

| O-H Stretch | ~3740 (scaled) | Sensitive to hydrogen bonding; frequency decreases upon H-bond formation. irjet.netscispace.com |

| Aromatic C-H Stretch | 3060 - 3110 | Stretching vibrations of C-H bonds on the pyridine and phenyl rings. irjet.netscispace.com |

| Aliphatic C-H Stretch | 2920 - 2930 | Stretching vibrations of the CH₂ group in the methanol moiety. irjet.net |

| C=C/C=N Ring Stretch | 1560 - 1600 | Pure stretching modes of the aromatic carbon-carbon and carbon-nitrogen bonds. irjet.netscispace.com |

| C-C Ring Stretch | 1100 - 1480 | Mixed modes involving carbon-carbon stretching within the rings. irjet.netscispace.com |

| C-O Stretch | ~1015 | Stretching vibration of the carbon-oxygen bond in the alcohol group. |

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. These simulations provide a dynamic view of how a ligand like this compound might behave in a biological environment, such as in solution or bound to a protein.

MD simulations on related N-ethyl-4-(pyridin-4-yl)benzamide inhibitors bound to the ROCK1 protein have been used to assess the stability of the protein-ligand complex. nih.gov By tracking the root-mean-square deviation (RMSD) of the ligand and protein atoms from their initial docked positions, researchers can determine if the binding pose is stable over the simulation time, which typically spans nanoseconds. nih.gov A stable complex is indicated by a plateau in the RMSD values. nih.gov

Furthermore, MD simulations can be combined with methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MMPBSA) to calculate the binding free energy of a ligand to its protein target. nih.gov This calculation breaks down the total binding energy into contributions from different force-field terms, such as van der Waals energy, electrostatic energy, and solvation energy, providing a deeper understanding of the driving forces for binding. nih.gov Studies on methanol have also used MD simulations to investigate its role in more complex processes, such as its dual-promoting and inhibiting effects on methane (B114726) hydrate (B1144303) nucleation, revealing how it interacts and integrates into structured water lattices. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to correlate the chemical structure of a series of compounds with their biological activity. A QSAR model is a mathematical equation that relates numerical descriptors of a molecule's properties to its activity.

While a specific QSAR study focused solely on this compound was not identified, the methodology is widely applied to similar classes of compounds. For example, QSAR studies have been performed on 4,5-diphenyl-1H-imidazole analogues to model their antiepileptic activity. nih.gov In such studies, a set of known active and inactive compounds (the training set) is used to develop a model. This model is then validated using an independent set of compounds (the test set) to ensure its predictive power. nih.gov

The molecular descriptors used in QSAR can be categorized as:

Electronic: such as HOMO/LUMO energies and partial charges.

Steric: related to the molecule's size and shape.

Topological: describing the connectivity and branching of atoms.

Hydrophobic: like the partition coefficient (logP).

For instance, a QSAR model for locomotor activity in mice found that molecule shape, solvent-accessible surface area, LUMO energy, and polar surface area were significant descriptors. nih.gov More advanced methods like receptor-dependent 4D-QSAR incorporate information from molecular dynamics simulations to generate conformational profiles of how ligands interact at a protein's binding site, leading to more robust models. nih.gov A QSAR study involving this compound would allow researchers to predict the activity of novel derivatives and prioritize which compounds to synthesize and test.

Applications of 4 Pyridin 4 Yl Phenyl Methanol in Advanced Materials

Incorporation into Aggregation-Induced Emission (AIE) Macromolecules

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent in an aggregated state. This process is often attributed to the restriction of intramolecular motions in the aggregated form, which blocks non-radiative decay channels and promotes radiative emission. researchgate.netrsc.org

A thorough search of existing literature did not yield specific studies where (4-(Pyridin-4-yl)phenyl)methanol is directly incorporated into AIE-active macromolecules. While the principle of AIE is well-established and has been demonstrated in a variety of molecular systems, including those with pyridyl and phenyl groups, dedicated research on macromolecules derived from this compound for this purpose is not currently available.

Role in Dye-Sensitized Solar Cells (DSSCs)

Dye-sensitized solar cells (DSSCs) are a type of photovoltaic device that utilizes a sensitizing dye adsorbed onto a wide-bandgap semiconductor. The general architecture of dyes for DSSCs often follows a donor-π-acceptor (D-π-A) framework to facilitate efficient charge separation and injection. rsc.orgnih.gov In this design, pyridine-containing units can function as electron-accepting or anchoring groups to bind the dye to the semiconductor surface, such as TiO₂. researchgate.netnih.gov

However, specific research detailing the synthesis and application of dyes derived from this compound for use in DSSCs could not be located. While related structures containing pyridyl and phenyl moieties have been investigated as components of sensitizers, the direct utilization of this specific methanol (B129727) derivative in published DSSC research is not apparent. researchgate.netmdpi.com

Utilization in Liquid Crystal Materials

Liquid crystals are a state of matter with properties intermediate between those of conventional liquids and solid crystals. The molecular structure of a compound, particularly its aspect ratio and the presence of rigid, rod-like segments, is crucial for the formation of liquid crystalline phases (mesophases). wikipedia.orgyoutube.com

Building Block for Covalent Organic Frameworks (COFs)

Covalent organic frameworks (COFs) are a class of crystalline porous polymers with ordered structures formed by the covalent bonding of organic building blocks. The properties of COFs, such as porosity and functionality, can be tuned by selecting appropriate linkers. cd-bioparticles.net Molecules containing pyridine (B92270) units are of interest in COF synthesis because the nitrogen atom can provide a coordination site for metals or act as a basic site, enhancing properties like gas adsorption or catalysis. nih.gov

The structure of this compound, with its hydroxyl group and pyridyl functionality, suggests its potential as a linker in the construction of COFs, for instance, through the formation of ester linkages. nih.gov However, a review of the scientific literature did not uncover any studies that specifically report the use of this compound as a building block for synthesizing COFs. The field predominantly utilizes multifunctional linkers such as amines, aldehydes, and boronic acids to form stable, porous frameworks.

Development of Luminescent Sensors for Molecular Detection

Luminescent sensors are molecules or materials that exhibit a change in their fluorescence or phosphorescence properties upon interaction with a specific analyte. The design of such sensors often involves a recognition unit that binds to the target molecule and a signaling unit that transduces this binding event into an optical signal.

There is no specific research available that describes the use of this compound itself as the primary component for the development of luminescent sensors for molecular detection.

Biological and Medicinal Chemistry Research Involving 4 Pyridin 4 Yl Phenyl Methanol

(4-(Pyridin-4-yl)phenyl)methanol as a Scaffold for Bioactive Molecules

The structural backbone of this compound serves as an attractive starting point for the synthesis of more complex, biologically active molecules. nih.govsigmaaldrich.com The presence of both a pyridine (B92270) ring and a phenylmethanol group allows for a variety of chemical modifications, enabling the creation of a diverse library of derivative compounds. nih.govsigmaaldrich.com This versatility has led to its use in the development of molecules with specific therapeutic applications.

One notable application of this scaffold is in the design of Proteolysis Targeting Chimeras (PROTACs). The structurally related (4-(Piperidin-4-yl)phenyl)methanol hydrochloride is utilized as a semi-flexible linker in PROTAC development. sigmaaldrich.com This highlights the utility of the core phenyl-heterocycle structure in creating bifunctional molecules designed for targeted protein degradation, a cutting-edge approach in drug discovery.

The synthesis of various bioactive molecules often starts with a core structure like this compound, which can be elaborated through various chemical reactions. For instance, the synthesis of [3-[[(Pyridin-4-yl)thio]methyl]phenyl]methanol demonstrates how the basic framework can be modified to incorporate different functional groups and linkages, potentially leading to new biological activities. chemicalbook.com

Enzymatic Interactions and Inhibition Studies

While direct and extensive research on the enzymatic interactions of this compound itself is not widely published, the broader class of pyridine-containing compounds has been the subject of numerous studies, suggesting potential avenues of interaction for this specific molecule. The general mechanisms of how small molecules interact with and modulate enzyme activity provide a framework for understanding its potential roles.

The pyridine moiety is a common feature in many enzyme inhibitors. For instance, derivatives of pyridine have been shown to inhibit various kinases, which are crucial enzymes in cell signaling pathways that are often dysregulated in diseases like cancer. nih.gov While specific data on this compound is limited, its structural similarity to known enzyme modulators suggests it could have inhibitory or modulatory effects on certain enzymes. The exploration of such effects is an active area of research for many pyridine derivatives.

The binding of a ligand to an enzyme is governed by various non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.govacs.org The pyridine nitrogen in this compound can act as a hydrogen bond acceptor, while the phenyl ring can engage in hydrophobic and π-stacking interactions within an enzyme's active site. mdpi.com

Exploration of this compound Derivatives in Drug Discovery

The true potential of this compound in medicinal chemistry is realized through the synthesis and evaluation of its derivatives. By modifying the core structure, researchers have developed compounds with promising activities against a range of diseases.

Derivatives of pyridine are being actively investigated for the treatment of neurological disorders, particularly Alzheimer's disease. nih.gov Research has focused on developing multifunctional agents that can address the various pathological factors associated with this complex disease.

One strategy involves designing molecules that can inhibit the aggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease. nih.gov For instance, N-phenyl-3-methoxy-4-pyridinone derivatives have been identified as potent inhibitors of Aβ aggregation and also act as H3 receptor antagonists, another potential therapeutic target for cognitive enhancement. nih.gov Another study on 1-phenyl-3-hydroxy-4-pyridinone derivatives highlighted their multifunctional properties, including Aβ aggregation inhibition and metal chelation. sigmaaldrich.com

Furthermore, 4,7-dihydro-2H-pyrazolo[3,4-b]pyridine derivatives have demonstrated neuroprotective effects through their antioxidant properties, inhibition of GSK-3β, and blockade of L-type voltage-dependent calcium channels. nih.gov These findings underscore the potential of pyridine-based scaffolds in developing novel treatments for neurodegenerative conditions.

The pyridine scaffold is a common feature in many anti-cancer and anti-inflammatory drugs. Derivatives of this compound have shown promise in these therapeutic areas.

In the realm of oncology, various pyridine derivatives have been synthesized and evaluated for their anti-cancer activity. For example, N-(2-((4-(1,3-diphenyl-1H-pyrazol-4-yl)pyridine sulfonamide derivatives have demonstrated inhibitory activity against several cancer cell lines and have been shown to target kinases such as JNK1, JNK2, and p38α. nih.gov Similarly, 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines have exhibited antiproliferative activity against various cancer cell lines. mdpi.com The anti-cancer potential of phenyl and pyrid-2-yl substituted benzo nih.govsigmaaldrich.comnih.govtriazin-7-ones has also been reported. nih.gov

With regard to inflammation, pyridine-containing compounds have been investigated for their ability to modulate inflammatory pathways. The aforementioned N-(2-((4-(1,3-diphenyl-1H-pyrazol-4-yl)pyridine sulfonamide derivatives also showed anti-inflammatory effects by inhibiting the production of nitric oxide and prostaglandin (B15479496) E2. nih.gov This dual anti-cancer and anti-inflammatory activity is a desirable characteristic in the development of new therapeutics, as inflammation is often a key factor in tumor progression. researchgate.net

Antimicrobial Activity of Structurally Related Compounds

The core structure of this compound is a key feature in various compounds that have been investigated for their antimicrobial properties. Research has shown that derivatives incorporating the 4-phenylpyridine (B135609) motif exhibit notable activity against a range of bacterial and fungal pathogens.

One area of investigation involves the quaternization of the pyridine nitrogen to form pyridinium (B92312) salts. These positively charged compounds can effectively disrupt bacterial cell membranes. For instance, 4-phenyl-1-(2-phenylallyl)pyridinium bromide has demonstrated potent antibacterial activity, particularly against the Gram-positive bacterium Staphylococcus aureus. nih.gov In disk diffusion assays, this compound showed a strong zone of inhibition (21.99 ± 0.03 mm) against S. aureus, while its activity against the Gram-negative Escherichia coli was minimal (8.97 ± 0.06 mm). nih.gov The minimum inhibitory concentration (MIC) for S. aureus was found to be ≤20 μg/ml, indicating high efficacy. nih.gov However, the compound did not show inhibitory effects against Streptococcus sp., Bacillus subtilis, or Klebsiella aerogenes. nih.gov

Further modifications of the 4-phenylpyridine structure have led to the development of other active antimicrobial agents. A series of (E)-2-(4-Oxo-3,4-dihydroquinazolin-2-yl)-3-(pyridin-4-yl)acrylonitrile derivatives and their corresponding pyridinium salts have been synthesized and evaluated. mdpi.com The parent acrylonitrile (B1666552) compound (9c) showed good activity against E. coli. mdpi.com Upon conversion to pyridinium salts by reacting with various benzyl (B1604629) bromides, the resulting compounds exhibited enhanced antibacterial performance. mdpi.com This enhancement is attributed to the ability of the positively charged quaternary nitrogen to interact with anionic components of the bacterial cell membrane, leading to altered permeability and disruption. mdpi.com

Heterocyclic systems that incorporate the pyridin-4-yl phenyl structure have also been explored. For example, a complex derivative, N-[4-(3-Oxo-3-phenyl-propenyl)-phenyl]-2-(4-phenyl-5-pyridin-4yl-4H- nih.govnih.govresearchgate.nettriazole-3-ylsulfanyl)-acetamide, has been synthesized and shows antimicrobial potential. researchgate.net The inclusion of the triazole ring system alongside the pyridin-4-yl phenyl motif contributes to its biological activity. researchgate.net Studies on similar compounds containing a 1,3,4-oxadiazole (B1194373) ring have also reported moderate to significant antimicrobial activity against various bacterial and fungal strains. nih.govmdpi.com

Table 1: Antimicrobial Activity of Selected Compounds Structurally Related to this compound

| Compound | Target Microorganism | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| 4-Phenyl-1-(2-phenylallyl)pyridinium bromide | Staphylococcus aureus | Zone of Inhibition | 21.99 ± 0.03 mm | nih.gov |

| 4-Phenyl-1-(2-phenylallyl)pyridinium bromide | Staphylococcus aureus | MIC | ≤20 μg/ml | nih.gov |

| 4-Phenyl-1-(2-phenylallyl)pyridinium bromide | Escherichia coli | Zone of Inhibition | 8.97 ± 0.06 mm | nih.gov |

| (E)-2-(4-Oxo-3,4-dihydroquinazolin-2-yl)-3-(pyridin-4-yl)acrylonitrile pyridinium salt (13b) | MRSA | MIC | 1 μg/mL | mdpi.com |

| (E)-2-(4-Oxo-3,4-dihydroquinazolin-2-yl)-3-(pyridin-4-yl)acrylonitrile pyridinium salt (13b) | Escherichia coli | MIC | 0.5 μg/mL | mdpi.com |

Structure-Activity Relationship (SAR) Studies of Substituted this compound Analogs

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds into more effective drugs by analyzing how chemical structure affects biological activity. fiveable.me For analogs of this compound, SAR studies have provided valuable insights into the structural requirements for enhanced antimicrobial potency.

A key finding is the significant improvement in antibacterial activity upon modification of the pyridine ring. Specifically, the conversion of the neutral pyridine nitrogen to a positively charged quaternary pyridinium salt dramatically enhances antibacterial action. mdpi.com This is a recurring theme in the development of antimicrobial agents, as the positive charge facilitates interaction with the negatively charged bacterial cell membrane, leading to its disruption. mdpi.com

The nature of the substituent on the pyridinium nitrogen also plays a crucial role in determining the potency and spectrum of activity. In a series of quinazolone pyridinium compounds, introduction of a para-methylbenzyl group onto the pyridine nitrogen (compound 13b ) resulted in outstanding antibacterial efficacy against both Methicillin-resistant Staphylococcus aureus (MRSA) and E. coli, with MIC values of 1 and 0.5 μg/mL, respectively. mdpi.com This suggests that the size, lipophilicity, and electronic properties of the N-substituent are critical for optimal activity.

SAR studies also reveal that substitutions on the phenyl ring can modulate biological effects. While specific SAR studies on antimicrobial this compound analogs are emerging, broader studies on related structures, such as phenylmethylenehydantoins in the context of anticonvulsant activity, have shown clear patterns. For instance, substitution with alkyl, halogen, and trifluoromethyl groups on the phenyl ring often leads to good activity, whereas polar groups like nitro (-NO₂) or hydroxyl (-OH) can reduce or abolish activity. nih.gov These general principles may also apply to the antimicrobial analogs of this compound and suggest that tuning the electronic and steric properties of the phenyl ring is a viable strategy for optimization.

The selectivity of these compounds is another important aspect of SAR. The compound 4-phenyl-1-(2-phenylallyl)pyridinium bromide was highly active against S. aureus but showed little to no activity against other bacteria like Streptococcus sp. and K. aerogenes. nih.gov This highlights that specific structural features govern not only the potency but also the spectrum of activity, a critical consideration in the development of new antimicrobial agents.

Table 2: Summary of Structure-Activity Relationship (SAR) Findings for this compound Analogs

| Structural Modification | Effect on Biological Activity | Example/Observation | Reference |

|---|---|---|---|

| Quaternization of Pyridine Nitrogen | Enhances antibacterial activity | Pyridinium salts show better performance than the parent pyridine compound. | mdpi.com |

| Substituent on Pyridinium Nitrogen | Modulates potency and efficacy | A para-methylbenzyl group led to outstanding activity against MRSA and E. coli. | mdpi.com |

| Substitution on Phenyl Ring (General Principle) | Influences activity; polar groups can be detrimental | In related scaffolds, alkyl and halogeno groups enhance activity, while polar groups (-NO₂, -OH) reduce it. | nih.gov |

| Overall Structure | Determines antimicrobial selectivity | 4-phenyl-1-(2-phenylallyl)pyridinium bromide is potent against S. aureus but not Streptococcus sp. | nih.gov |

Future Directions and Emerging Research Avenues for 4 Pyridin 4 Yl Phenyl Methanol

Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

While classical synthetic routes such as the Suzuki coupling reaction are effective for producing the core (4-(pyridin-4-yl)phenyl) structure, future research is increasingly focused on developing greener, more efficient, and sustainable synthetic protocols. The emphasis is on reducing waste, avoiding harsh reagents, and improving atom economy.